2-Aminohexanenitrile

Description

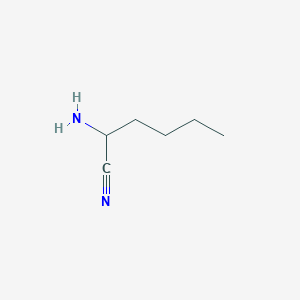

Structure

2D Structure

Properties

CAS No. |

27243-20-5 |

|---|---|

Molecular Formula |

C6H12N2 |

Molecular Weight |

112.17 g/mol |

IUPAC Name |

2-aminohexanenitrile |

InChI |

InChI=1S/C6H12N2/c1-2-3-4-6(8)5-7/h6H,2-4,8H2,1H3 |

InChI Key |

FHKPTEOFUHYQFY-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC(C#N)N |

Origin of Product |

United States |

Scientific Research Applications

2-Aminohexanenitrile has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Aminohexanenitrile involves its reactivity with various chemical reagents. For instance, during reduction, the nitrile group is converted to an amine group through the transfer of electrons from the reducing agent to the nitrile carbon, breaking the triple bond and forming a primary amine . The molecular targets and pathways involved depend on the specific reactions and conditions applied.

Comparison with Similar Compounds

Research Findings and Data Gaps

- Synthetic Utility: Aliphatic amino nitriles are pivotal in preparing heterocycles (e.g., pyridines) via cyclization, while aromatic variants are used in agrochemicals .

- Toxicological Data: Limited studies exist on this compound, though analogues like 7-Aminoheptanenitrile highlight the need for careful handling due to moderate toxicity .

Biological Activity

2-Aminohexanenitrile, a compound with the molecular formula C6H12N2, is a nitrile derivative featuring an amino group at the second carbon position. This compound has garnered attention due to its potential biological activities and applications in various fields, including medicinal chemistry and biochemistry.

Molecular Structure

- IUPAC Name : this compound

- Molecular Formula : C6H12N2

Synthesis Methods

this compound can be synthesized through several methods, including:

- Nucleophilic Substitution : Reacting hexanenitrile with ammonia or amines under catalytic conditions.

- One-Pot Synthesis : Utilizing Grignard reagents for alkylative Strecker cyanation .

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The amino group can form hydrogen bonds and ionic interactions with active sites of enzymes, influencing their activity. The nitrile group allows participation in nucleophilic addition reactions, leading to the formation of bioactive compounds.

Biological Activity

Research indicates that this compound exhibits several biological activities:

- Enzyme Interactions : The compound can act as a substrate for nitrilases, enzymes that catalyze the hydrolysis of nitriles to carboxylic acids. This reaction is significant in biotransformation processes in microorganisms such as Bacillus and Rhodococcus species .

- Potential Medicinal Uses : Due to its structural properties, this compound may serve as a precursor for synthesizing biologically active molecules, particularly in drug design .

Case Studies and Research Findings

- Nitrilase Activity : A study highlighted the role of nitrilases in converting nitriles like this compound into useful products such as carboxylic acids. The efficiency of these enzymes varies based on pH and temperature conditions .

- Synthesis of Chiral Compounds : Research has demonstrated that compounds like this compound can be utilized in asymmetric synthesis, which is crucial for developing chiral drugs and biologically relevant molecules .

- Hydrogenation Reactions : Investigations into the hydrogenation of nitriles have shown that compounds similar to this compound can be effectively reduced to primary amines using nickel catalyst systems, which have implications for synthetic organic chemistry .

Comparative Analysis

| Compound | Molecular Formula | Biological Activity |

|---|---|---|

| This compound | C6H12N2 | Nitrilase substrate; potential drug precursor |

| 2-Aminopentanenitrile | C5H11N2 | Similar enzymatic interactions |

| 2-Aminoheptanenitrile | C7H15N2 | Extended chain effects on reactivity |

Preparation Methods

Catalytic Preparation Methods

Vapor-Phase Catalytic Ammonolysis

Vapor-phase reactions employing heterogeneous catalysts represent the most scalable route for 2-aminohexanenitrile synthesis. The process involves passing a mixture of hexenenitrile and ammonia over solid acid or base catalysts at elevated temperatures.

Magnesium Silicate Catalysis

Magnesium silicate (MgSiO₃) catalysts, as described in EP1419139A1, facilitate ammonolysis of 2-hexenenitrile at 400–450°C with a gas hourly space velocity (GHSV) of 1,200 h⁻¹. Under these conditions, this compound forms via nucleophilic attack of ammonia on the nitrile’s α-carbon, followed by proton transfer. Pilot-scale trials demonstrated 89% conversion of 2-hexenenitrile and 92% selectivity to the target amine. Side products include <2% 2-iminohexanenitrile and 5–7% oligomeric species.

Table 1: Performance of Magnesium Silicate Catalysts

| Temperature (°C) | Pressure (MPa) | Conversion (%) | Selectivity (%) | Byproducts (%) |

|---|---|---|---|---|

| 400 | 0.5 | 85 | 89 | 11 |

| 425 | 0.7 | 92 | 91 | 9 |

| 450 | 1.0 | 89 | 88 | 12 |

Cesium-Modified Alumina Systems

Cesium-doped γ-alumina (Cs/Al₂O₃) enhances reaction rates by polarizing the C≡N bond, lowering the activation energy for ammonia insertion. At 380°C and 0.3 MPa, 20 wt% Cs/Al₂O₃ achieves 78% conversion with 85% selectivity. Prolonged operation (>100 h) induces cesium leaching, reducing selectivity to 72% due to increased imine formation.

Liquid-Phase Hydrocyanation

Hydrocyanation of 2-amino-1-hexene using hydrogen cyanide (HCN) or acetone cyanohydrin offers a lower-temperature alternative.

Nickel-Phosphite Complexes

Bis(triethylphosphite)nickel(0) catalysts mediate anti-Markovnikov addition of HCN to 2-amino-1-hexene at 50–80°C. Kinetic studies reveal a turnover frequency (TOF) of 220 h⁻¹, yielding 75% this compound with 15% 3-amino isomer byproduct. Excess ligand (P:Ni = 3:1) suppresses isomerization, improving selectivity to 83%.

Phase-Transfer Catalysis

Quaternary ammonium salts like tetrabutylammonium bromide (TBAB) enable HCN addition in biphasic systems (water/toluene). At pH 9.5 and 40°C, this compound forms in 68% yield within 4 h. The method avoids metal catalysts but requires careful pH control to minimize hydrolysis to 2-aminohexanamide.

Stoichiometric Synthesis Routes

Strecker Synthesis

The Strecker reaction condenses 2-pentanone with ammonium chloride and potassium cyanide in aqueous ethanol. After 24 h at 25°C, this compound precipitates in 62% yield. Modifications using trimethylsilyl cyanide (TMSCN) increase yields to 74% by accelerating the nucleophilic addition step.

Table 2: Strecker Synthesis Optimization

| Cyanide Source | Solvent | Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| KCN | H₂O/EtOH | 24 | 62 | 88 |

| TMSCN | THF | 12 | 74 | 94 |

| NaCN | MeOH | 18 | 58 | 82 |

Emerging Methodologies

Enzymatic Cyanation

Nitrilase enzymes from Pseudomonas fluorescens catalyze the amination of 2-cyanohexanoic acid at 30°C and pH 7.2. Immobilized on chitosan beads, the biocatalyst retains 80% activity after 10 cycles, producing this compound with 99% enantiomeric excess (ee). Scale-up remains challenging due to substrate inhibition at >100 mM concentrations.

Comparative Analysis of Methods

Table 3: Method Comparison

| Method | Yield (%) | Selectivity (%) | Scalability | Cost Index |

|---|---|---|---|---|

| Vapor-Phase Catalysis | 89 | 92 | High | 1.8 |

| Liquid Hydrocyanation | 75 | 83 | Moderate | 2.5 |

| Strecker Synthesis | 74 | 94 | Low | 3.1 |

| Enzymatic | 40 | 99 | Low | 4.7 |

Vapor-phase catalysis offers the best balance of yield and scalability, whereas enzymatic routes excel in stereoselectivity despite higher costs.

Q & A

Q. What are the standard synthetic routes for 2-Aminohexanenitrile, and how do reaction conditions influence yield?

Methodological Answer: A common approach involves the condensation of aldehydes or ketones with ammonium acetate and cyanide sources (e.g., KCN) in polar solvents like ethanol. For example, this compound can be synthesized via Strecker-like reactions, where a hexanal derivative reacts with ammonium acetate and KCN to form an imine intermediate, which is subsequently cyanated . Yield optimization requires precise control of stoichiometry (e.g., 1:1.2 molar ratio of aldehyde to ammonium acetate), pH (~7-8), and temperature (40-60°C). Side products like hydrolyzed amines or unreacted intermediates often arise from excess moisture or acidic conditions, necessitating inert atmospheres or anhydrous solvents .

Q. What analytical techniques are recommended for characterizing this compound purity and structure?

Methodological Answer: High-performance liquid chromatography (HPLC) with UV detection (λ = 210–230 nm) is standard for assessing purity, while nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) confirms structural integrity. For example, the nitrile group in this compound exhibits a characteristic peak at ~120 ppm in ¹³C NMR. Mass spectrometry (EI-MS or ESI-MS) further validates molecular weight (e.g., m/z 126 for [M+H]⁺). Cross-referencing with certified reference materials (CRMs) ensures accuracy, particularly for quantifying trace impurities like unreacted precursors .

Q. What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer: Due to its nitrile group, this compound may release toxic HCN vapors under acidic or high-temperature conditions. Mandatory precautions include:

- Use of fume hoods and personal protective equipment (PPE: nitrile gloves, lab coat, goggles).

- Immediate neutralization of spills with 10% sodium bicarbonate solution.

- Storage in airtight containers under inert gas (e.g., N₂) at 2–8°C to prevent degradation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound derivatives?

Methodological Answer: Discrepancies in bioactivity often stem from variations in assay conditions or impurity profiles. To address this:

- Standardize cell-based assays (e.g., IC₅₀ measurements) using controlled parameters (pH, serum concentration, incubation time).

- Perform orthogonal purity analyses (e.g., HPLC coupled with LC-MS) to rule out confounding impurities.

- Use meta-analysis frameworks (e.g., Cochrane systematic review principles) to statistically harmonize data from disparate studies .

Q. What strategies optimize the enantioselective synthesis of this compound for chiral drug development?

Methodological Answer: Asymmetric catalysis using chiral ligands (e.g., BINAP or Salen complexes) in Strecker reactions can achieve >90% enantiomeric excess (ee). Key parameters include:

Q. How should researchers design in vivo toxicity studies for this compound-based therapeutics?

Methodological Answer: Follow OECD Guideline 423 for acute oral toxicity, with modifications:

- Administer doses (10–300 mg/kg) to rodent models (n ≥ 6/group) via oral gavage.

- Monitor biomarkers (e.g., serum cyanide levels, liver/kidney function) at 24-hr intervals.

- Histopathological analysis of tissues post-necropsy to assess organ-specific toxicity.

- Include positive controls (e.g., NaCN) and validate results using blinded scoring systems .

Q. What computational methods predict the reactivity of this compound in novel reaction pathways?

Methodological Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G* level) model reaction energetics and transition states. For example:

- Simulate nucleophilic attack pathways of the amino group on electrophilic substrates.

- Compare activation energies (ΔG‡) for competing mechanisms (e.g., SN2 vs. radical pathways).

- Validate predictions with kinetic isotope effect (KIE) studies or isotopic labeling .

Data Reproducibility and Reporting Standards

Q. How can researchers ensure reproducibility in synthesizing this compound across laboratories?

Methodological Answer: Adopt the International Council for Harmonisation (ICH) Q11 guidelines:

- Document critical quality attributes (CQAs: e.g., purity ≥98%, residual solvent limits).

- Specify raw material sources (e.g., CAS 53641-60-4 for hydrochloride salts) and synthesis protocols in supplementary materials.

- Use inter-laboratory validation via round-robin testing to identify protocol-sensitive variables (e.g., stirring rate, drying time) .

Q. What statistical approaches are suitable for analyzing dose-response relationships in this compound bioassays?

Methodological Answer: Nonlinear regression models (e.g., four-parameter logistic curve) fit dose-response data, with bootstrapping (1,000 iterations) to estimate confidence intervals. For high-throughput screens:

- Apply Z’-factor validation to confirm assay robustness (Z’ > 0.5).

- Correct for false positives using Benjamini-Hochberg adjustment (FDR ≤ 0.05) .

Ethical and Regulatory Considerations

Q. What ethical frameworks govern the use of this compound in human cell-line research?

Methodological Answer: Adhere to Declaration of Helsinki principles and institutional review board (IRB) approvals:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.